molecular formula C26H30N2O4 B11313763 1-(4-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11313763
M. Wt: 434.5 g/mol
InChI Key: JNJYXJIYALXMPZ-UHFFFAOYSA-N
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Description

1-(4-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include 4-butoxyphenyl derivatives and chromeno[2,3-c]pyrrole precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining 4-butoxyphenyl derivatives with chromeno[2,3-c]pyrrole intermediates under acidic or basic conditions.

    Amidation Reactions: Introducing the dimethylamino propyl group through amidation reactions using appropriate amine reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction progress.

    Purification Techniques: Employing chromatography or recrystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-(4-ETHOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

1-(4-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific butoxyphenyl and dimethylamino propyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

1-(4-butoxyphenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H30N2O4/c1-4-5-17-31-19-13-11-18(12-14-19)23-22-24(29)20-9-6-7-10-21(20)32-25(22)26(30)28(23)16-8-15-27(2)3/h6-7,9-14,23H,4-5,8,15-17H2,1-3H3

InChI Key

JNJYXJIYALXMPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O

Origin of Product

United States

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